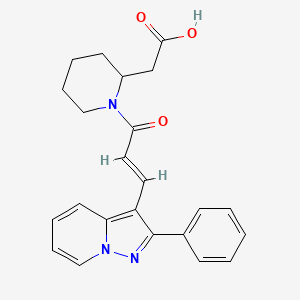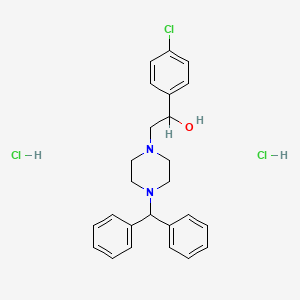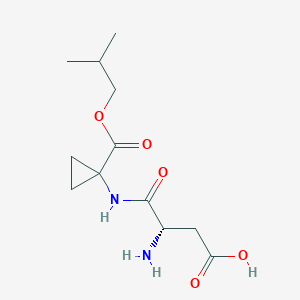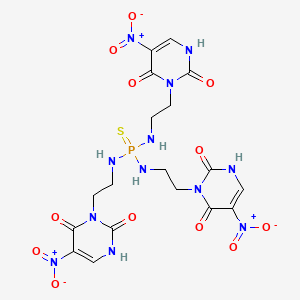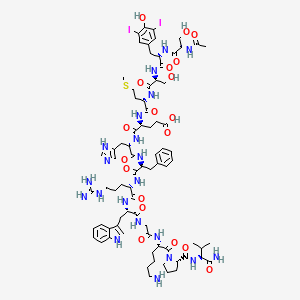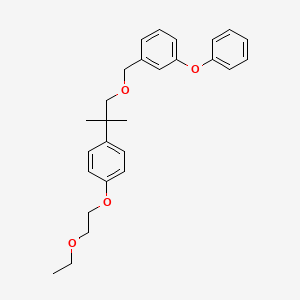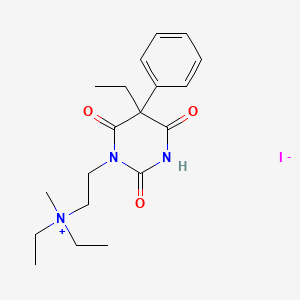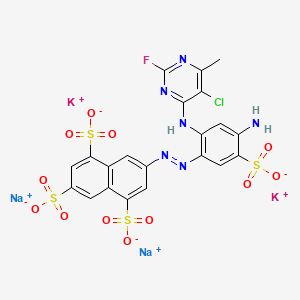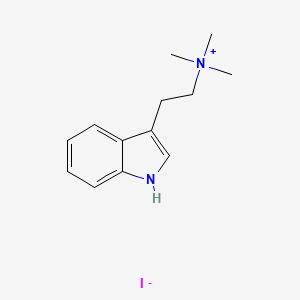
Dimethyltryptamine methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyltryptamine methiodide is a derivative of dimethyltryptamine, a well-known psychedelic compound this compound is a quaternary ammonium salt formed by the methylation of dimethyltryptamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyltryptamine methiodide can be synthesized through the methylation of dimethyltryptamine. The process typically involves the reaction of dimethyltryptamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyltryptamine methiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to dimethyltryptamine.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can react with this compound under mild conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Dimethyltryptamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyltryptamine methiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Investigated for potential therapeutic applications, including its effects on mental health and neurological disorders.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
Dimethyltryptamine methiodide exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, including 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 6 . These interactions lead to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects.
Comparaison Avec Des Composés Similaires
Dimethyltryptamine methiodide is similar to other tryptamine derivatives, such as:
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with similar structural properties.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another potent psychedelic with a methoxy group at the 5-position.
Psilocybin: A naturally occurring compound found in certain mushrooms, which is converted to psilocin in the body.
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts different chemical reactivity and biological interactions compared to its non-methylated counterparts
Propriétés
Numéro CAS |
13558-34-4 |
|---|---|
Formule moléculaire |
C13H19IN2 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H19N2.HI/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13;/h4-7,10,14H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UODGYRMDUSUFFD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC1=CNC2=CC=CC=C21.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



